CP5V

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

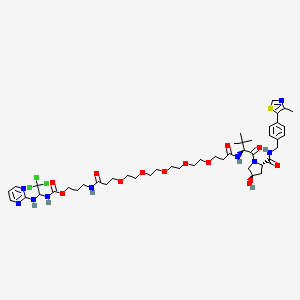

IUPAC Name |

3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66Cl3N9O12S/c1-31-38(71-30-54-31)33-9-7-32(8-10-33)28-53-40(62)35-27-34(59)29-58(35)41(63)39(45(2,3)4)55-37(61)12-18-66-20-22-68-24-26-69-25-23-67-21-19-65-17-11-36(60)50-15-6-16-70-44(64)57-42(46(47,48)49)56-43-51-13-5-14-52-43/h5,7-10,13-14,30,34-35,39,42,59H,6,11-12,15-29H2,1-4H3,(H,50,60)(H,53,62)(H,55,61)(H,57,64)(H,51,52,56)/t34-,35+,39-,42?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQILUVLGKHSNJ-NWRQRLFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66Cl3N9O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of CP5V: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Core Biology and Therapeutic Potential of a Novel Cdc20 Degrader

CP5V is a novel heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant potential as an anti-cancer agent.[1][2][3] This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular interactions, cellular effects, and the experimental evidence supporting its therapeutic strategy. The information is tailored for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.

Introduction to this compound: A PROTAC Targeting Cdc20

This compound is designed to specifically induce the degradation of the Cell division cycle protein 20 (Cdc20), a key regulator of the cell cycle.[1][4][5] Cdc20 is an essential co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a critical role in mitotic progression.[1][2] Aberrant upregulation of Cdc20 is observed in various cancers and is associated with tumor progression and resistance to chemotherapy.[1][2]

Unlike traditional small molecule inhibitors that block the activity of a target protein, this compound utilizes the cell's own protein disposal machinery to eliminate Cdc20 entirely.[2][5] This approach of targeted protein degradation offers a promising strategy to overcome the limitations of conventional inhibitors.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a molecular bridge, simultaneously binding to Cdc20 and an E3 ubiquitin ligase.[1][2] Specifically, this compound is composed of three key components: a ligand that binds to Cdc20, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, and a PEG5 linker that connects these two ligands.[4][5][6]

The primary mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: this compound facilitates the formation of a ternary complex between Cdc20 and the VHL/VBC (von Hippel-Lindau/Elongin B/Elongin C) E3 ligase complex.[1][4][5]

-

Ubiquitination: Once in proximity, the VHL E3 ligase transfers ubiquitin molecules to Cdc20.

-

Proteasomal Degradation: The poly-ubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.[1][4][5]

This induced degradation of Cdc20 leads to the inhibition of the APC/C, resulting in mitotic arrest and subsequent suppression of cancer cell proliferation.[1][4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound leading to Cdc20 degradation.

Quantitative Data on this compound Activity

The efficacy of this compound in degrading Cdc20 has been quantified in various breast cancer cell lines. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a PROTAC.

| Cell Line | Cancer Type | DC50 (µM) | Reference |

| MCF7 | Breast Cancer (ER-positive) | ~1.6 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.6 | [4] |

Experimental Protocols

The following outlines the general methodologies used to characterize the mechanism of action of this compound. For detailed, step-by-step protocols, it is recommended to consult the primary literature cited.

Western Blotting for Cdc20 Degradation

This experiment is crucial for demonstrating the dose- and time-dependent degradation of Cdc20 induced by this compound.

Objective: To quantify the levels of Cdc20 protein in cancer cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Breast cancer cells (e.g., MCF7, MDA-MB-231) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Cdc20. A loading control antibody (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.

-

Densitometry Analysis: The intensity of the Cdc20 bands is quantified and normalized to the loading control to determine the relative decrease in Cdc20 levels.

Experimental Workflow Diagram

Caption: A typical workflow for Western blot analysis of this compound-induced Cdc20 degradation.

Therapeutic Implications and Future Directions

The targeted degradation of Cdc20 by this compound presents a compelling therapeutic strategy for several reasons:

-

Overcoming Drug Resistance: this compound has been shown to re-sensitize Taxol-resistant breast cancer cell lines to treatment, suggesting its potential in overcoming chemotherapy resistance.[4][5]

-

Broad Applicability: The effect of this compound on Cdc20 degradation and growth inhibition has been observed in various cancer cell lines, indicating a potentially broad therapeutic window.[5]

-

Anti-Mitotic Therapy: By inducing mitotic arrest, this compound offers a novel approach to anti-mitotic therapy, a cornerstone of cancer treatment.[4][5]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy and safety in more advanced preclinical models, and identifying predictive biomarkers for patient stratification. The development of this compound and similar PROTACs represents a significant advancement in the field of targeted cancer therapy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Wan Lab - Anti-Cancer Drug Development | Emory School of Medicine [med.emory.edu]

An In-Depth Technical Guide to the Structure and Function of CP5V (apcin-A-PEG5-VHL Ligand 1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP5V, also known as apcin-A-PEG5-VHL Ligand 1, is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the cell division cycle protein 20 (Cdc20). As a key regulator of mitotic progression, the aberrant expression of Cdc20 is implicated in various malignancies, making it an attractive therapeutic target. This compound operates by hijacking the ubiquitin-proteasome system, inducing the selective ubiquitination and subsequent degradation of Cdc20. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development in the field of targeted protein degradation.

Core Structure and Physicochemical Properties

This compound is a heterobifunctional molecule meticulously designed to bridge Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structure comprises three key components: a ligand that binds to Cdc20 (a derivative of apcin), a ligand that recruits the VHL E3 ligase, and a polyethylene glycol (PEG) linker that connects the two ligands.

| Property | Value | Reference |

| Chemical Formula | C46H66Cl3N9O12S | |

| Molecular Weight | 1075.49 g/mol | |

| CAS Number | 2509359-75-3 | |

| Appearance | Solid | |

| Solubility | 10 mM in DMSO | |

| Storage | Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months |

Mechanism of Action: Targeted Degradation of Cdc20

This compound functions as a PROTAC to induce the degradation of Cdc20 through the ubiquitin-proteasome system. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both Cdc20 and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of Cdc20, a process catalyzed by the VHL E3 ligase.

-

Proteasomal Degradation: The polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.

-

Recycling of this compound: After inducing degradation, this compound is released and can engage in further rounds of Cdc20 degradation.

This targeted degradation of Cdc20 leads to mitotic arrest and subsequent apoptosis in cancer cells, highlighting the therapeutic potential of this compound.

Figure 1. Mechanism of this compound-induced Cdc20 degradation.

Quantitative Biological Data

The efficacy of this compound has been quantified in various studies, demonstrating its potent and specific activity against Cdc20.

| Parameter | Cell Line(s) | Value | Reference |

| DC50 (50% Degradation Concentration) | MCF7, MDA-MB-231 | ~1.6 µM | |

| Binding Affinity (KD) to Cdc20 | - | 11.2 ± 3 µM |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the apcin-A and VHL ligand precursors, followed by their conjugation via a PEG linker. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, readers are referred to the supplementary information of Chi et al., EBioMedicine, 2019.

Figure 2. General workflow for the chemical synthesis of this compound.

Cdc20 Degradation Assay (Western Blotting)

This protocol is used to assess the ability of this compound to induce the degradation of Cdc20 in cultured cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Cdc20 (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

-

MTT/MTS Reagent Addition:

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

-

Absorbance Measurement:

-

If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

SPR is used to measure the binding kinetics and affinity between this compound and Cdc20.

-

Immobilization of Cdc20:

-

Immobilize recombinant human Cdc20 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor chip surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathway and Logical Relationships

The degradation of Cdc20 by this compound has downstream effects on the cell cycle, leading to mitotic arrest.

A Technical Guide to the Ubiquitination of Cdc20: The Canonical APC/C Pathway and the Novel CP5V-Mediated PROTAC Approach

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle protein 20 (Cdc20) is a pivotal regulator of the cell cycle, primarily functioning as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that governs the transition from metaphase to anaphase.[1] The tightly controlled degradation of Cdc20 itself is crucial for proper mitotic progression, and its dysregulation is implicated in tumorigenesis, making it a compelling target for cancer therapy.[2][3] Endogenous Cdc20 levels are controlled, in part, by APC/C-mediated autoubiquitination.[4] Recently, a novel therapeutic strategy has emerged employing Proteolysis Targeting Chimeras (PROTACs) to induce Cdc20 degradation. This guide details the mechanism of CP5V, a specific Cdc20-targeting PROTAC that hijacks the von Hippel-Lindau (VHL) E3 ligase complex to mediate Cdc20 ubiquitination and degradation.[5] We provide a comparative overview of the canonical and this compound-mediated pathways, quantitative data, detailed experimental protocols for their investigation, and visualizations of the key molecular processes.

Introduction: Cdc20 as a Dual-Role Mitotic Regulator and Therapeutic Target

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase essential for the orderly progression of mitosis.[3] Its activity is dependent on association with one of two co-activators, Cdc20 or Cdh1, which guide the APC/C to specific substrates.[3][6] In early mitosis, Cdc20 binds to the phosphorylated APC/C, forming the active APC/CCdc20 complex.[7] This complex targets key mitotic regulators, such as Securin and Cyclin B, for ubiquitination and subsequent proteasomal degradation, thereby triggering the separation of sister chromatids and initiating anaphase.[1]

Given its critical role, the activity and levels of Cdc20 are themselves subject to stringent regulation. Aberrant upregulation of Cdc20 is linked to various cancers and can contribute to drug resistance.[2] This has made Cdc20 an attractive target for therapeutic intervention. One established mechanism for Cdc20 turnover is APC/C-dependent autoubiquitination, where a Cdc20-activated APC/C complex can target another Cdc20 molecule—or even the activating Cdc20 molecule itself—for ubiquitination.[4]

A novel and highly specific strategy to eliminate Cdc20 is through the use of PROTACs. This compound is a heterobifunctional molecule designed to specifically induce the degradation of Cdc20.[5] It acts as a molecular bridge, bringing Cdc20 into proximity with a non-canonical E3 ligase complex, thereby marking it for destruction.[2] This approach offers a powerful new modality for anti-mitotic cancer therapy.[5]

The this compound PROTAC: An Engineered Pathway for Cdc20 Degradation

This compound is a proteolysis targeting chimera composed of a ligand that binds to Cdc20, connected via a PEG5 linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[5][8] This design allows this compound to hijack the cellular ubiquitin-proteasome system to selectively degrade Cdc20.

The mechanism involves the formation of a ternary complex consisting of Cdc20, this compound, and the VHL complex (VBC: VHL, Elongin B, Elongin C).[2][5] Once this complex is formed, the VHL E3 ligase ubiquitinates Cdc20. The polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome. This induced degradation leads to mitotic arrest and has been shown to inhibit the proliferation of cancer cells, including those resistant to conventional chemotherapies like Taxol.[2][5]

Quantitative Data for this compound-Cdc20 Interaction

The efficacy of this compound has been characterized by its binding affinity and degradation efficiency in cancer cell lines. This data is crucial for understanding its pharmacological profile.

| Parameter | Value | Cell Lines / Conditions | Reference |

| Binding Affinity (KD) | 12.4 μM | Surface Plasmon Resonance (SPR) with His-tagged Cdc20 | [5][9] |

| Degradation Potency (DC50) | ~1.6 μM | MCF7 and MDA-MB-231 breast cancer cells | [8] |

| Cdc20 Half-life (t1/2) | ~4 hours | MCF7 and MDA-MB-231 cells treated with this compound | [10] |

Signaling Pathway: this compound-Mediated Ubiquitination of Cdc20

Caption: this compound induces a ternary complex, leading to VHL-mediated ubiquitination and degradation of Cdc20.

The Canonical Pathway: APC/C-Mediated Autoubiquitination of Cdc20

The primary endogenous mechanism regulating Cdc20 protein levels involves the APC/C itself.[4] Cdc20 is not only an activator of the APC/C but also one of its substrates. This autoubiquitination can occur through distinct mechanisms:

-

In cis autoubiquitination: A single Cdc20 molecule bound to and activating the APC/C is directly ubiquitinated by that same APC/C complex. This intramolecular mechanism is thought to contribute to the decline in Cdc20 levels after anaphase has initiated.[4]

-

In trans ubiquitination: One APC/CCdc20 complex can recognize a second, substrate-bound Cdc20 molecule and target it for ubiquitination. Furthermore, in late mitosis and G1, the APC/C co-activator Cdh1 binds to the APC/C and targets the remaining Cdc20 for destruction, ensuring low levels of Cdc20 before the next S phase begins.[4]

This self-regulatory loop is critical for resetting the cell cycle and ensuring that APC/CCdc20 activity is confined to a narrow window during mitosis.

Signaling Pathway: APC/C-Mediated Autoubiquitination of Cdc20

Caption: The APC/C complex, activated by Cdc20, can mediate the autoubiquitination and degradation of Cdc20.

Experimental Protocols for Studying Cdc20 Ubiquitination

Investigating the this compound-mediated ubiquitination of Cdc20 requires a series of biochemical and cell-based assays to validate the mechanism of action. Below are detailed protocols for key experiments.

Experimental Workflow Diagram

Caption: Workflow to validate this compound's mechanism: confirming interaction, function, and modification site.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect the Cdc20-CP5V-VHL Complex

This protocol aims to demonstrate that this compound facilitates an interaction between Cdc20 and VHL in a cellular context.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231).[5]

-

This compound and a negative control PROTAC (or vehicle, e.g., DMSO).[5]

-

Proteasome inhibitor (e.g., MG-132) to prevent degradation of ubiquitinated proteins.[5]

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).[11]

-

Antibodies: Anti-Cdc20 for immunoprecipitation, Anti-VHL and Anti-Cdc20 for Western blotting.

-

Protein A/G magnetic beads.

Procedure:

-

Cell Treatment: Culture MDA-MB-231 cells to 70-80% confluency. Treat cells with this compound (e.g., 2 μM) or control for 6-8 hours. Add MG-132 (e.g., 5-10 μM) for the final 4-6 hours of incubation to stabilize the complex.[5]

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.

-

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole-cell extract).

-

Immunoprecipitation:

-

Incubate ~1 mg of protein lysate with anti-Cdc20 antibody for 4 hours to overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specific binders.[12]

-

Elution: Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against VHL and Cdc20 to detect co-immunoprecipitated proteins. An increased VHL signal in the this compound-treated sample indicates the formation of the ternary complex.

Protocol 2: In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination machinery in a test tube to directly demonstrate that the Cdc20-CP5V-VHL complex results in Cdc20 ubiquitination.

Materials:

-

Recombinant proteins: His-tagged Cdc20, VHL/Elongin B/Elongin C (VBC) complex.

-

Ubiquitin activating enzyme (E1), Ubiquitin conjugating enzyme (E2, e.g., UbcH5a for VHL).

-

Ubiquitin (wild-type, HA-tagged, or biotinylated).

-

This compound.

-

ATP solution (10 mM).

-

Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 1 mM DTT).[13][14]

-

Anti-Cdc20 or Anti-HA antibody for Western blotting.

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction components in the following order:

-

Ubiquitination Reaction Buffer.

-

Recombinant Cdc20 (substrate).

-

Recombinant VBC complex (E3 ligase).

-

E1 enzyme (~50-100 nM).

-

E2 enzyme (~0.5-1 μM).

-

Ubiquitin (~5-10 μM).

-

This compound (at desired concentration, e.g., 10 μM) or vehicle control.

-

-

Initiate Reaction: Add ATP to a final concentration of 1-2 mM to start the reaction.

-

Incubation: Incubate the mixture at 30-37°C for 60-90 minutes.[13]

-

Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe with an anti-Cdc20 antibody. A high-molecular-weight smear or laddering pattern of Cdc20 bands in the presence of all components (including this compound) indicates successful polyubiquitination.

Protocol 3: Mass Spectrometry to Identify Ubiquitination Sites

This protocol is used to identify the specific lysine (K) residues on Cdc20 that are ubiquitinated upon this compound treatment.

Materials:

-

Large-scale cell culture of MDA-MB-231 cells treated with this compound and MG-132.

-

Lysis buffer with deubiquitinase inhibitors (e.g., PR-619).

-

Anti-Cdc20 antibody and Protein A/G beads for immunoprecipitation.

-

Trypsin (mass spectrometry grade).

-

Materials for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Procedure:

-

Protein Immunoprecipitation: Perform a large-scale immunoprecipitation of Cdc20 from cells treated with this compound and MG-132, as described in Protocol 1.

-

In-Gel Digestion: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Stain the gel with Coomassie Blue. Excise the band corresponding to Cdc20 (and any higher molecular weight ubiquitinated species).

-

Tryptic Digestion: Destain the gel slices, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin. Trypsin cleaves after lysine and arginine, but leaves a di-glycine (GG) remnant on ubiquitinated lysines, which creates a specific mass shift detectable by MS.[15][16]

-

LC-MS/MS Analysis:

-

Extract the peptides from the gel.

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

-

The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., MaxQuant, Sequest) to match the experimental fragmentation spectra against the human protein database.

-

Specifically search for variable modifications, including the di-glycine remnant on lysine residues (+114.04 Da).

-

The identification of peptides with this specific mass shift confirms the presence and location of ubiquitination sites on Cdc20.[16]

-

Therapeutic Implications and Future Directions

The development of this compound represents a significant advancement in targeting Cdc20 for cancer therapy. By inducing its degradation rather than merely inhibiting its function, PROTACs can offer a more profound and sustained therapeutic effect. The ability of this compound to re-sensitize Taxol-resistant breast cancer cells is particularly promising, as it suggests a strategy to overcome a common mechanism of chemotherapy resistance.[2][5]

Future research should focus on optimizing the pharmacological properties of this compound, such as its potency, selectivity, and in vivo stability. Identifying the specific lysine residues on Cdc20 that are ubiquitinated will provide deeper mechanistic insight and could inform the design of next-generation PROTACs. Furthermore, exploring the efficacy of this compound in other cancer types where Cdc20 is overexpressed is a logical next step. The this compound-mediated degradation of Cdc20 stands as a powerful proof-of-concept for the application of PROTAC technology in targeting challenging cell cycle proteins for therapeutic benefit.

References

- 1. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitination of Cdc20 by the APC occurs through an intramolecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Mechanism of APC/CCDC20 activation by mitotic phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. APC/CCdc20 controls the ubiquitin-mediated degradation of p21 in prometaphase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Large-scale identification of ubiquitination sites by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

The Role of VHL E3 Ligase in CP5V-Mediated Degradation of Cdc20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism and function of CP5V, a Proteolysis Targeting Chimera (PROTAC), focusing on the critical role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in its activity. This compound is a heterobifunctional molecule designed to specifically induce the degradation of the Cell Division Cycle 20 (Cdc20) protein, a key regulator of mitosis. By hijacking the VHL E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of Cdc20, leading to mitotic arrest and the suppression of cancer cell proliferation. This document details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the associated signaling pathways and workflows.

Introduction to Targeted Protein Degradation and this compound

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, TPD removes the protein entirely. PROTACs are at the forefront of this technology.[1][3] These molecules consist of two distinct ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3]

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which is frequently exploited in PROTAC design due to its widespread expression and well-characterized binders.[3][4]

This compound is a specific PROTAC designed to target Cdc20, a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ligase.[5][6] The APC/C^Cdc20^ complex is essential for the metaphase-to-anaphase transition and exit from mitosis.[7] Aberrant upregulation of Cdc20 is linked to various cancers and contributes to drug resistance, making it an attractive therapeutic target.[7] this compound leverages the VHL E3 ligase to induce the selective degradation of Cdc20, offering a novel anti-mitotic strategy.[8][9]

Mechanism of Action: Hijacking the VHL E3 Ligase

The function of this compound is centered on its ability to induce the formation of a ternary complex between Cdc20 and the VHL E3 ligase. This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, with its distinct VHL and Cdc20 binding moieties, acts as a molecular bridge, bringing the VHL E3 ligase complex and Cdc20 into close proximity.[6]

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, Cullin 2, and Rbx1) catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of Cdc20.[4][8]

-

Proteasomal Degradation: The poly-ubiquitin chain on Cdc20 serves as a recognition signal for the 26S proteasome.[3] The proteasome then unfolds and degrades the tagged Cdc20 protein into small peptides.[5]

-

Catalytic Cycle: After inducing degradation, this compound is released and can engage another Cdc20 and VHL complex, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]

Signaling Consequences of Cdc20 Degradation

The degradation of Cdc20 disrupts the normal progression of the cell cycle, primarily by inhibiting the activity of the APC/C.

-

Role of Cdc20: During mitosis, Cdc20 binds to and activates the APC/C, enabling it to ubiquitinate key substrates, most notably Cyclin B and Securin.

-

Pathway Interruption: By depleting cellular Cdc20 levels, this compound prevents the activation of the APC/C.

-

Substrate Accumulation: This leads to the accumulation of Cyclin B and Securin. The stabilization of Securin prevents the activation of Separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.

-

Biological Outcome: The inability to separate sister chromatids and the persistence of high Cyclin B/CDK1 activity result in a prolonged cell cycle arrest at the metaphase stage.[1] This sustained mitotic arrest can ultimately trigger apoptosis (programmed cell death), thereby inhibiting the proliferation of cancer cells.[7]

Quantitative Data Presentation

The efficacy of this compound has been characterized by several key quantitative metrics, which are summarized below.

| Parameter | Description | Value | Cell Lines | Reference |

| DC50 | Concentration for 50% maximal degradation of Cdc20. | ~1.6 µM | MCF-7, MDA-MB-231 | [8] |

| t1/2 | Half-life of Cdc20 in the presence of this compound. | ~4 hours | MCF-7, MDA-MB-231 | [8][10] |

| IC50 | Concentration for 50% inhibition of cell viability (72h). | 2.0 - 2.6 µM | MDA-MB-435, MDA-MB-231 | [1] |

| KD | Dissociation constant for this compound binding to Cdc20. | 12.4 µM | N/A (in vitro) | [11] |

Key Experimental Protocols

This section provides detailed methodologies for the essential experiments used to characterize the function of this compound.

Cdc20 Degradation Assay (Western Blot)

This assay quantifies the reduction in cellular Cdc20 protein levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed breast cancer cells (e.g., MCF-7 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM) for a specified time (e.g., 10 hours for dose-response) or with a fixed concentration (e.g., 2 µM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours for time-course).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Western Blot:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with primary antibodies against Cdc20 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using software like ImageJ to determine the extent of degradation relative to the loading control.

-

In Vitro Ubiquitination Assay

This assay directly demonstrates that this compound induces the ubiquitination of Cdc20.

-

Cell Treatment: Treat MDA-MB-231 cells with this compound (e.g., 2 µM) and a proteasome inhibitor (e.g., 5 µM MG-132) for 6-8 hours. The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.

-

Immunoprecipitation (IP):

-

Lyse the cells as described previously.

-

Incubate the cell lysate with an anti-Cdc20 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-Cdc20 complexes.

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binders.

-

-

Immunoblotting (IB):

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Perform Western blotting as described above.

-

Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains attached to immunoprecipitated Cdc20. A high-molecular-weight smear indicates successful ubiquitination.

-

Cell Viability Assay

This assay measures the effect of this compound-induced Cdc20 degradation on cancer cell proliferation and survival.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a low density (e.g., 3,000 cells/well) and allow to adhere.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plate for a defined period, typically 72 hours.

-

Viability Measurement:

-

Add a viability reagent such as CCK-8 (Cell Counting Kit-8) or MTT to each well.

-

Incubate for 1-4 hours as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

Conclusion

This compound exemplifies the power and precision of the PROTAC modality for targeted cancer therapy. By effectively hijacking the VHL E3 ligase, this compound specifically induces the ubiquitination and proteasomal degradation of the oncoprotein Cdc20. This targeted removal disrupts the cell cycle, leading to mitotic arrest and potent inhibition of cancer cell proliferation. The detailed mechanisms and protocols outlined in this guide provide a comprehensive framework for researchers and drug developers to understand, evaluate, and further explore VHL-based degraders as a promising strategy in oncology. The success of molecules like this compound underscores the therapeutic potential of co-opting the cellular ubiquitin-proteasome system to eliminate previously "undruggable" targets.

References

- 1. researchgate.net [researchgate.net]

- 2. embopress.org [embopress.org]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. APC/C- and Mad2-mediated degradation of Cdc20 during spindle checkpoint activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APC/C(Cdh1)-dependent degradation of Cdc20 requires a phosphorylation on CRY-box by Polo-like kinase-1 during somatic cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. clyte.tech [clyte.tech]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

CP5V: A Technical Guide to a Novel PROTAC Targeting Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP5V is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of mitotic progression.[1] By hijacking the cell's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers that overexpress Cdc20. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on mitotic arrest, and detailed protocols for key experimental validations.

Introduction to this compound and Mitotic Arrest

Mitotic arrest is a key therapeutic strategy in oncology.[2] Many conventional chemotherapeutics, such as taxanes, function by disrupting microtubule dynamics, which in turn activates the spindle assembly checkpoint (SAC) and induces a prolonged mitotic arrest, ultimately leading to cell death.[2] However, resistance to these agents can arise through mechanisms like mitotic slippage, where cancer cells exit mitosis without proper chromosome segregation.

Cdc20 is an essential protein that acts as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[3][4][5] The APC/CCdc20 complex targets key mitotic proteins, including securin and cyclin B1, for proteasomal degradation, thereby facilitating the metaphase-to-anaphase transition and mitotic exit.[6][7] Elevated levels of Cdc20 are observed in various cancers and are often associated with poor prognosis.

This compound is a heterobifunctional molecule that links a Cdc20-binding moiety (a derivative of Apcin) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a PEG5 linker.[2][8] This design allows this compound to recruit Cdc20 to the VHL E3 ligase complex, leading to the polyubiquitination and subsequent proteasomal degradation of Cdc20.[9] The degradation of Cdc20 prevents the activation of the APC/C, causing an accumulation of its substrates and inducing a robust mitotic arrest.[2][10]

Mechanism of Action: The this compound Signaling Pathway

This compound operates by inducing the formation of a ternary complex between Cdc20 and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to Cdc20, marking it for degradation by the 26S proteasome. The depletion of Cdc20 leads to the stabilization of APC/CCdc20 substrates, most notably cyclin B1 and securin. The accumulation of these proteins prevents the cell from exiting mitosis, leading to a prolonged mitotic arrest and subsequent cell death.[2][9]

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been evaluated in various breast cancer cell lines, demonstrating potent degradation of Cdc20 and significant anti-proliferative effects.

| Cell Line | Assay Type | Metric | Value (µM) | Reference |

| MDA-MB-231 | Cell Viability | IC50 | 2.6 | [2] |

| MDA-MB-435 | Cell Viability | IC50 | 2.0 | [2] |

| MCF7 | Cdc20 Degradation | DC50 | ~1.6 | [1][2] |

| MDA-MB-231 | Cdc20 Degradation | DC50 | ~1.6 | [1][2] |

| Cell Line | Treatment | Endpoint | Result | Reference |

| MDA-MB-231 | 2 µM this compound | Mitotic Arrest (G2/M phase) | >35% of cells arrested | [2] |

| MDA-MB-435 | 2 µM this compound | Mitotic Arrest (G2/M phase) | >45% of cells arrested | [2] |

| MCF7 | 0.1, 0.2, 0.5, 1 µM this compound (24h treatment) | Colony Formation | Significant reduction in colony formation at 1 µM | [2] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

Western Blotting for Cdc20 and Cyclin B1 Levels

This protocol is for assessing changes in protein levels of Cdc20 and its downstream target, Cyclin B1, following this compound treatment.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF7)

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Cdc20, Rabbit anti-Cyclin B1, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time course (e.g., 10 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol is for quantifying the percentage of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to 70% cold ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Clonogenic Assay for Cell Viability

This assay assesses the long-term proliferative capacity of cells after a short-term treatment with this compound.

Materials:

-

Breast cancer cell lines

-

This compound

-

6-well plates

-

Complete growth medium

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

-

Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells).

Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for characterizing this compound and the logical relationship of its effects.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. By specifically inducing the degradation of Cdc20, this compound effectively halts mitotic progression, leading to cancer cell death.[2] Notably, this compound has also been shown to resensitize taxol-resistant cell lines to treatment, addressing a critical challenge in chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in a broader range of malignancies. The development of more potent and specific Cdc20 degraders based on the this compound scaffold could pave the way for a new class of anti-mitotic agents with improved efficacy and reduced off-target effects.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Mitotic Regulation of the APC Activator Proteins CDC20 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mitotic Checkpoint Complex controls the association of Cdc20 regulatory protein with the ubiquitin ligase APC/C in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]

- 10. Clonogenic Assay [bio-protocol.org]

Foundational Research on CP5V in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP5V is a novel heterobifunctional small molecule that operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. It has emerged as a promising therapeutic agent in oncology by targeting Cell Division Cycle 20 (Cdc20), a key regulator of the cell cycle that is frequently overexpressed in various cancers and associated with tumorigenesis and drug resistance. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its preclinical evaluation.

Mechanism of Action

This compound functions by inducing the selective degradation of Cdc20.[1][2] It is designed with two key moieties: one that binds to Cdc20 and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1] This dual binding brings Cdc20 into close proximity with the E3 ligase, facilitating the ubiquitination of Cdc20.[1] The polyubiquitinated Cdc20 is then recognized and degraded by the proteasome.[1] The degradation of Cdc20 leads to mitotic arrest by preventing the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), which is essential for the transition from metaphase to anaphase.[1] This disruption of the cell cycle ultimately inhibits cancer cell proliferation and can overcome resistance to conventional chemotherapeutics like taxanes.[1]

Quantitative Data

The preclinical efficacy of this compound has been evaluated in various cancer cell lines, with a primary focus on breast cancer. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | DC50 (µM) | Half-life of Cdc20 with this compound (hours) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.6 | ~1.6 | ~4 | [1] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not specified | ~1.6 | ~4 | [1] |

IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration for Cdc20.

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % of Cells in G2/M Phase | Reference |

| Control | Not specified | [1] |

| This compound (2 µM) | >35% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.

Western Blotting for Cdc20 Degradation

This protocol is used to quantify the dose-dependent and time-course effects of this compound on Cdc20 protein levels.

Materials:

-

MDA-MB-231 or MCF-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-Cdc20 antibody (e.g., Cell Signaling Technology #4823)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified duration (e.g., 10 hours for dose-response) or with a fixed concentration for different time points (e.g., 2, 4, 6, 8, 10, 12, 24 hours for time-course).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Cdc20 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system and quantify band intensities.

In Vivo Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of Cdc20.

Materials:

-

MDA-MB-231 cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Plasmids expressing HA-tagged ubiquitin (optional, for enhanced detection)

-

Lysis buffer (stringent, e.g., containing 1% SDS)

-

Dilution buffer (e.g., Triton X-100 based)

-

Anti-Cdc20 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Cell Transfection and Treatment: (Optional) Transfect cells with HA-ubiquitin plasmid. Treat cells with this compound and MG132 for 6 hours. MG132 is used to allow the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse cells in a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.

-

Lysate Dilution and Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate Cdc20 overnight at 4°C using an anti-Cdc20 antibody and protein A/G beads.

-

Washes: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on Cdc20.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

-

MDA-MB-231 cells

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Clonogenic Assay

This assay evaluates the long-term effect of this compound on the ability of single cancer cells to form colonies.

Materials:

-

MCF-7 cells

-

This compound

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Culture the cells for 10-14 days to allow for colony formation.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Quantification: Count the number of colonies (typically containing >50 cells) in each well.

Xenograft Mouse Model

This in vivo model assesses the anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

MDA-MB-231 cells

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every few days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

This compound Mechanism of Action

References

The Discovery and Development of CP5V: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP5V is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the cell-division cycle protein 20 (Cdc20). As a critical regulator of mitotic progression, the aberrant upregulation of Cdc20 is implicated in the pathogenesis and drug resistance of various cancers.[1] this compound functions by forming a ternary complex between Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cdc20.[2] This targeted degradation of Cdc20 induces mitotic arrest and apoptosis in cancer cells, demonstrating significant potential as a therapeutic strategy, particularly in breast cancer.[2] Furthermore, this compound has shown efficacy in overcoming resistance to taxane-based chemotherapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The anaphase-promoting complex/cyclosome (APC/C), a crucial E3 ubiquitin ligase, in conjunction with its co-activator Cdc20, plays a pivotal role in orchestrating the metaphase-to-anaphase transition and mitotic exit. Overexpression of Cdc20 has been observed in numerous malignancies and is often associated with poor prognosis and resistance to conventional chemotherapies. Consequently, targeting the Cdc20-APC/C axis has emerged as a promising therapeutic strategy.

PROTACs are heterobifunctional molecules that offer a novel paradigm in drug discovery by hijacking the cell's natural protein degradation machinery. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound was developed as a specific Cdc20-targeting PROTAC. It is composed of apcin-A, a known Cdc20 ligand, a polyethylene glycol (PEG5) linker, and a ligand for the VHL E3 ligase. Preclinical studies have demonstrated its potent and selective degradation of Cdc20, leading to mitotic arrest and suppression of cancer cell proliferation.

Chemical Synthesis of this compound

The detailed chemical synthesis protocol for this compound (apcin-A-PEG5-VHL Ligand 1) is described in the supplementary materials of the primary research publication by Chi et al. in EBioMedicine (2019).[2] The synthesis involves a multi-step process to conjugate the apcin-A moiety, the PEG5 linker, and the VHL ligand. For researchers aiming to synthesize this compound, it is imperative to refer to the detailed supplementary methods in the aforementioned publication for precise reaction conditions, purification techniques, and characterization data.

Mechanism of Action

This compound exerts its anti-cancer effects by inducing the selective degradation of Cdc20. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Cell Line | Value | Reference |

| DC50 | MCF7 | ~1.6 µM | |

| MDA-MB-231 | ~1.6 µM | ||

| IC50 | MDA-MB-231 | 2.6 µM | |

| MDA-MB-435 | 1.99 µM | ||

| Binding Affinity (KD) | Cdc20 | 11.2 µM |

Table 1. In Vitro Activity of this compound.

| Parameter | Value | Reference |

| Tumor Growth Suppression | Significant |

Table 2. In Vivo Efficacy of this compound in a Human Breast Cancer Xenograft Model.

Detailed Experimental Protocols

Cell Culture

Human breast cancer cell lines, MCF-7 and MDA-MB-231, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3][4]

Western Blotting

The following workflow outlines the key steps for Western blot analysis to assess Cdc20 degradation.

Protocol Details:

-

Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against Cdc20 and a loading control (e.g., actin) overnight at 4°C.[5] Subsequently, membranes were incubated with HRP-conjugated secondary antibodies. The primary antibody dilution for Cdc20 was 1:1000, and for actin, it was 1:5000.[5]

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Protocol Details:

-

Cell Preparation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[6][7]

-

Staining: Fixed cells were treated with RNase A to degrade RNA and then stained with propidium iodide (PI).[6][7]

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6][7]

Human Breast Cancer Xenograft Model

Protocol Details:

-

Animal Model: Female BALB/c nude mice were used for the xenograft studies.[1][8]

-

Tumor Cell Implantation: MDA-MB-231 human breast cancer cells were subcutaneously injected into the flank of the mice.[1][8]

-

Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., 100 mg/kg, twice a week) or a vehicle control.

-

Tumor Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as Western blotting for Cdc20 levels and immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development.[9] Searches of clinical trial registries, including ClinicalTrials.gov, did not yield any results for clinical trials involving this compound. The current research and development status is listed as "Pending".[9] Further investigation and communication with the developing institution, Northwestern University, would be necessary to obtain the most current status of its clinical development.

Conclusion

This compound represents a promising, targeted therapeutic agent that leverages the PROTAC technology to induce the degradation of the oncoprotein Cdc20. The preclinical data strongly support its potential as an anti-cancer agent, particularly for breast cancer, with the added benefit of potentially overcoming resistance to existing therapies. This technical guide provides a foundational overview for researchers and drug development professionals interested in furthering the investigation and potential clinical translation of this compound. The detailed methodologies and summarized data herein are intended to facilitate the replication and expansion of these pivotal preclinical findings. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its safety and efficacy in more advanced preclinical models, with the ultimate goal of progressing this innovative therapeutic strategy into clinical trials.

References

- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 2. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.1. Preparation of MDA-MB-231 and MCF-7 Breast Cancer Cell Line Cells [bio-protocol.org]

- 5. scienceopen.com [scienceopen.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encodeproject.org [encodeproject.org]

CP5V: A Targeted Approach to Protein Degradation within the Ubiquitin-Proteasome System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, playing a pivotal role in maintaining cellular homeostasis. This intricate process involves the tagging of substrate proteins with ubiquitin molecules, marking them for destruction by the proteasome. The specificity of this system is largely determined by E3 ubiquitin ligases, which recognize specific target proteins. Disruptions in the UPS have been implicated in a variety of diseases, including cancer, making it a compelling target for therapeutic intervention.

A novel and promising strategy in drug development is the use of proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules designed to hijack the UPS to selectively degrade proteins of interest.[1][2] One such PROTAC, CP5V, has emerged as a potent and selective degrader of the cell-division cycle protein 20 (Cdc20), a key regulator of mitosis that is often overexpressed in various cancers.[1][3]

This compound: Structure and Mechanism of Action

This compound is a synthetic molecule composed of three key components: a ligand that binds to the target protein (Cdc20), a ligand that recruits an E3 ubiquitin ligase (von Hippel-Lindau, VHL), and a linker that connects the two.[4][5] Specifically, this compound is identified as apcin-A-PEG5-VHL Ligand 1.[4][6]

The mechanism of action of this compound involves the formation of a ternary complex between Cdc20, this compound, and the VHL E3 ligase complex.[1][3] This proximity, induced by this compound, facilitates the transfer of ubiquitin molecules from the E3 ligase to Cdc20. The resulting polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.[1] This targeted degradation of Cdc20 leads to mitotic arrest and subsequent inhibition of cancer cell proliferation.[3][5]

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated in various breast cancer cell lines. The following table summarizes key quantitative data from these studies.

| Parameter | Cell Line | Value | Reference |

| DC50 (50% of maximum degradation) | MCF-7 | ~1.6 µM | [5][6] |

| MDA-MB-231 | ~1.6 µM | [5][6] | |

| Time for 50% Cdc20 degradation | MCF-7 | ~4 hours | [7] |

| MDA-MB-231 | ~4 hours | [7] | |

| Binding Affinity (KD) to Cdc20 | Purified His-tagged Cdc20 | 12.4 µM | [8] |

| Binding Affinity (SPR KD) to Cdc20 | Purified His-tagged Cdc20 | 11.2 µM | [6] |

Signaling Pathways and Logical Relationships

The interaction of this compound with the ubiquitin-proteasome system to induce Cdc20 degradation can be visualized as a clear signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

-

Objective: To quantify the dose-dependent and time-course effects of this compound on Cdc20 protein levels.

-

Cell Culture and Treatment:

-

Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate culture dishes and allow them to adhere overnight.

-

For dose-dependency experiments, treat the cells with varying concentrations of this compound for a fixed time (e.g., 10 hours).[4]

-

For time-course experiments, treat the cells with a fixed concentration of this compound and harvest at different time points (e.g., 2, 4, 6, 8, 10, 12, and 24 hours).[7]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Cdc20 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as actin, to normalize the Cdc20 protein levels.[4]

-

-

Objective: To confirm that this compound induces the ubiquitination of Cdc20.

-

Cell Treatment and Lysis:

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against Cdc20 overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add protein A/G agarose beads to the lysates and incubate for an additional 2-4 hours to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Perform Western blotting as described above, using a primary antibody against ubiquitin to detect ubiquitinated Cdc20.[4]

-

Experimental Workflow

The general workflow for evaluating a PROTAC like this compound involves a series of in vitro experiments to confirm its mechanism of action and efficacy.

Conclusion

This compound represents a significant advancement in the targeted degradation of Cdc20, a protein with a well-established role in cancer progression.[3][4] By leveraging the cellular ubiquitin-proteasome machinery, this compound effectively and selectively reduces Cdc20 levels, leading to the inhibition of cancer cell growth.[4][5] The detailed methodologies and quantitative data presented here provide a comprehensive resource for researchers and drug development professionals working on novel anti-mitotic therapies and the broader field of targeted protein degradation. The success of molecules like this compound underscores the potential of PROTAC technology to address challenging drug targets and develop new therapeutic strategies for a range of diseases.

References

- 1. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]

- 2. m.youtube.com [m.youtube.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Cdc20 PROTAC | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of CP5V: A Technical Guide for Researchers

For Immediate Release